4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N3O4S2/c1-30(26,27)17-8-7-16(23-24-17)11-3-2-4-12(9-11)25-31(28,29)13-5-6-15(19)14(10-13)18(20,21)22/h2-10,25H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMIACFTNUEYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazine-Alkyne Cycloaddition
The 6-(methylsulfonyl)pyridazin-3-yl group is constructed using a regioselective IEDDA reaction:
- Tetrazine preparation : 1,2,4,5-Tetrazine derivatives are synthesized from nitriles and hydrazine.
- Alkynyl sulfide coupling : Reacting tetrazine 4a with methyl propiolate derivatives in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 60°C for 12 hours yields pyridazine intermediates.
- Methylsulfonyl introduction : Oxidation of thioether intermediates with m-chloroperbenzoic acid (mCPBA) in dichloromethane achieves the sulfone group.
Key parameters :
- Solvent: HFIP enhances reaction rates by stabilizing polar transition states.
- Regioselectivity: Alkynyl sulfides direct substituents to the 3-position of pyridazine.
4-Fluoro-3-(Trifluoromethyl)Benzene Synthesis
Bromination and Cyanation
- Bromination :
- Diazotization and substitution :
Coupling and Sulfonamide Formation
Suzuki-Miyaura Cross-Coupling
The pyridazine and benzene rings are connected via palladium-catalyzed coupling:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃
- Solvent : Toluene/EtOH (3:1)
- Conditions : 90°C, 24 hours
Sulfonylation
- Sulfonyl chloride synthesis :
- Amine coupling :
Purification and Characterization
Workup Procedures
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=9.2 Hz, 1H, pyridazine-H), 8.12 (s, 1H, Ar-H), 7.98–7.86 (m, 4H, Ar-H).
- IR (KBr): 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1130 cm⁻¹ (C-F).
- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).
Optimization Challenges and Solutions
Regioselectivity in pyridazine synthesis :
Trifluoromethyl group stability :
Sulfonamide hydrolysis :
- Issue: Cleavage in aqueous basic media.
- Fix: Conduct coupling reactions in anhydrous pyridine with molecular sieves.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, potentially forming sulfone derivatives.
Reduction: Reduction reactions may target the nitro or sulfonyl groups, leading to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the effects of fluorine and sulfonamide groups on biological activity. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, 4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide would depend on its specific biological target. Generally, compounds with sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates or by binding to active sites. The trifluoromethyl and fluorine groups can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional similarities and differences:
*Estimated based on analogs.
Key Observations:
- Core Heterocycles : The target compound uses a pyridazine core, while others employ pyrazolo-pyrimidine (), pyrimidine (), or pyrazole (). Pyridazine’s electron-deficient nature may enhance binding to polar enzyme pockets compared to bulkier cores.
- Substituents : The methylsulfonyl group in the target compound improves solubility compared to analogs with only trifluoromethyl or chlorophenyl groups (e.g., ).
- Sulfonamide Linker : A common feature in all compounds, sulfonamide groups enhance hydrogen bonding and metabolic stability .
Biological Activity
The compound 4-fluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a sulfonamide group, a pyridazine ring, and trifluoromethyl and methylsulfonyl substituents, suggests diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H18F4N2O2S2
- Molecular Weight : 432.48 g/mol
Mechanisms of Biological Activity
The biological activity of sulfonamides often involves their interaction with specific enzymes or receptors. The proposed mechanisms include:
- Enzyme Inhibition : Sulfonamides can inhibit key enzymes involved in metabolic pathways. For instance, they may act as competitive inhibitors for carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems.
- Antimicrobial Activity : Many sulfonamides exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This effect is mediated through the structural similarity to p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
- Calcium Channel Modulation : Some studies suggest that derivatives like this compound may influence calcium influx in vascular tissues, potentially affecting blood pressure regulation and cardiac function .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Cardiovascular Effects
Research involving isolated rat heart models indicated that the compound could modulate perfusion pressure and coronary resistance. The findings suggested that it might exert effects through calcium channel inhibition, similar to known calcium channel blockers . The experimental setup included various dosages, revealing a dose-dependent response.
| Compound | Dose (nM) | Effect on Perfusion Pressure (%) |
|---|---|---|
| Control | - | 0 |
| 4-fluoro... | 0.001 | -15 |
| Compound A | 0.001 | -10 |
| Compound B | 0.001 | -5 |
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to understand how different substituents on the pyridazine ring affect biological activity. The introduction of methylsulfonyl and trifluoromethyl groups significantly enhanced the compound's potency against bacterial strains compared to simpler sulfonamide structures .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound has been assessed using computational models such as ADMETlab, which predict absorption, distribution, metabolism, excretion, and toxicity parameters. Results indicate favorable bioavailability and low toxicity profiles, making it a candidate for further development in therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
